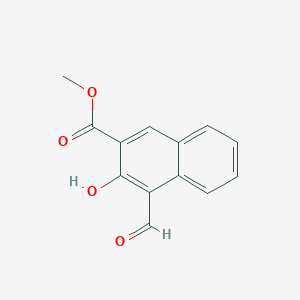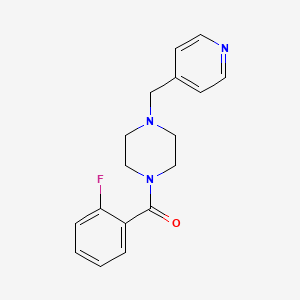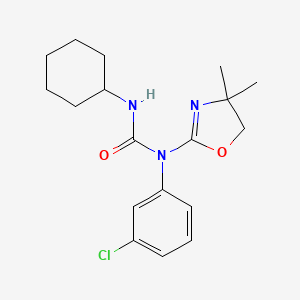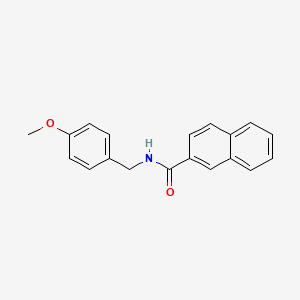![molecular formula C18H18ClNO3 B5789487 4-{4-[(4-chlorophenoxy)methyl]benzoyl}morpholine](/img/structure/B5789487.png)
4-{4-[(4-chlorophenoxy)methyl]benzoyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(4-chlorophenoxy)methyl]benzoyl}morpholine, commonly known as CBDM, is a synthetic compound that has gained significant attention in the scientific community. This compound belongs to the class of benzoylmorpholines and has shown promising results in various research applications.
Mechanism of Action
The mechanism of action of CBDM is not fully understood, but it is believed to act on various molecular targets. CBDM has been shown to activate the p53 pathway, which is a critical pathway involved in the regulation of cell growth and apoptosis. It also inhibits the activity of histone deacetylases, which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
CBDM has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. CBDM has also been found to modulate the immune system, making it a potential candidate for immunotherapy.
Advantages and Limitations for Lab Experiments
One of the significant advantages of CBDM is its high purity and excellent solubility in various solvents. This makes it easy to use in various lab experiments. However, one of the limitations of CBDM is its high cost, which may limit its use in some research areas.
Future Directions
There are several future directions for research on CBDM. One of the significant areas of research is the development of CBDM analogs with improved efficacy and reduced toxicity. Additionally, more research is needed to understand the molecular targets of CBDM and its mechanism of action fully. Finally, more preclinical studies are needed to evaluate the potential use of CBDM in various diseases, including cancer and neurodegenerative diseases.
Conclusion:
CBDM is a promising synthetic compound that has shown potential in various scientific research applications. Its high purity and excellent solubility make it easy to use in various lab experiments. While more research is needed to fully understand its mechanism of action and potential use in various diseases, CBDM has the potential to be a valuable tool in the fight against cancer and neurodegenerative diseases.
Synthesis Methods
The synthesis of CBDM involves the reaction of 4-chlorobenzoyl chloride with morpholine in the presence of a base. The resulting intermediate is then reacted with 4-chlorobenzyl alcohol to obtain CBDM. This synthesis method has been optimized to produce high yields of CBDM with excellent purity.
Scientific Research Applications
CBDM has been extensively studied for its potential use in various scientific research applications. One of the most significant research areas is the study of cancer. CBDM has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
CBDM has also been studied for its potential use in the treatment of neurodegenerative diseases. It has been found to have neuroprotective effects and can prevent neuronal cell death. Additionally, CBDM has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
properties
IUPAC Name |
[4-[(4-chlorophenoxy)methyl]phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c19-16-5-7-17(8-6-16)23-13-14-1-3-15(4-2-14)18(21)20-9-11-22-12-10-20/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCPZLZXBUZNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(4-Chlorophenoxy)methyl]phenyl}(morpholino)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxybenzylidene}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5789431.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5789433.png)
![2-{4-[(4-fluorobenzyl)oxy]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5789437.png)





![3-ethyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5789499.png)
![2-(2,4-dichlorophenyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide](/img/structure/B5789504.png)
![5-(4-nitrophenyl)-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5789512.png)
![N-[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5789518.png)